5-fluoroquinoline-6-carboxylic acid
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Overview
Description
5-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial properties. The incorporation of a fluorine atom at the 5-position of the quinoline ring enhances its biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . Another approach includes the nucleophilic displacement of halogen atoms in polyfluorinated quinolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions, utilizing robust and efficient synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides under oxidative conditions.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 5-Fluoroquinoline-6-methanol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
5-Fluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Biology: Studied for its interactions with biological macromolecules and its potential as a fluorescent probe.
Medicine: Explored for its antibacterial properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The primary mechanism of action of 5-fluoroquinoline-6-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 5,8-Difluoroquinoline
- 6-Fluoronaphthyridine-3-carboxylic acid
Uniqueness
5-Fluoroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom at the 5-position enhances its ability to interact with bacterial enzymes, making it a potent antibacterial agent .
Properties
CAS No. |
1061650-22-3 |
---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
5-fluoroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
XWVJKZUJSDXPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C(=O)O)N=C1 |
Purity |
95 |
Origin of Product |
United States |
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